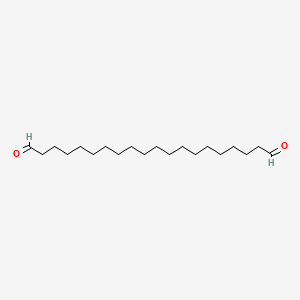

Eicosanedial

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

icosanedial |

InChI |

InChI=1S/C20H38O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h19-20H,1-18H2 |

InChI Key |

KGIZOIFZDFMPMF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCC=O)CCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Eicosanedioic Acid in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of eicosanedioic acid, a 20-carbon dicarboxylic acid, in mammalian cells. The primary route for the formation of long-chain dicarboxylic acids is the ω-oxidation pathway, a critical metabolic process for fatty acids. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and experimental workflows.

The Eicosanedioic Acid Synthesis Pathway: ω-Oxidation

Eicosanedioic acid is synthesized from 20-carbon fatty acids, primarily arachidonic acid, through the ω-oxidation pathway. This metabolic route serves as an alternative to the more prevalent β-oxidation of fatty acids, becoming particularly significant when β-oxidation is impaired or overloaded.[1][2] The enzymes responsible for ω-oxidation are primarily located in the smooth endoplasmic reticulum of liver and kidney cells.[1]

The synthesis of eicosanedioic acid from a 20-carbon fatty acid precursor involves a three-step enzymatic cascade:

-

ω-Hydroxylation: The pathway is initiated by the hydroxylation of the terminal methyl (ω) carbon of the fatty acid. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP4A and CYP4F subfamilies.[1][3][4] In humans, CYP4A11 and CYP4F2 are the principal enzymes involved in the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[3][5]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenases (ADHs).[1]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs), resulting in the formation of a dicarboxylic acid, in this case, eicosanedioic acid.[1]

The resulting dicarboxylic acid can then be further metabolized via peroxisomal β-oxidation.

Signaling Pathway Diagram

Caption: Synthesis of eicosanedioic acid via the ω-oxidation pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the ω-oxidation of arachidonic acid in human liver microsomes.

Table 1: Enzyme Kinetics of Arachidonic Acid ω-Hydroxylation in Human Liver Microsomes

| Enzyme | K_m (μM) | V_max (min⁻¹) | Reference |

| CYP4F2 | 24 | 7.4 | [5] |

| CYP4A11 | 228 | 49.1 | [5] |

Data from studies on recombinant human P450s.

Table 2: Kinetic Properties of Human Liver Alcohol Dehydrogenase (ADH) Isoenzymes with Long-Chain Alcohols

| Substrate | Isoenzyme | K_m (mM) | k_cat (min⁻¹) | Reference |

| 16-Hydroxyhexadecanoic acid | αɣ₂ | 0.0019 | 150 | [6] |

| 16-Hydroxyhexadecanoic acid | β₁ɣ₂ | 0.0015 | 110 | [6] |

| Octanol | αɣ₂ | 0.0035 | 230 | [6] |

| Octanol | β₁ɣ₂ | 0.0028 | 150 | [6] |

Note: Data for 20-HETE as a substrate for specific ADH isoenzymes is limited. 16-Hydroxyhexadecanoic acid and octanol are presented as representative long-chain alcohol substrates.

Table 3: General Properties of Human Aldehyde Dehydrogenase (ALDH) Family

| Enzyme Family | Substrate Specificity | Cellular Location | Reference |

| ALDH3A2 | Long-chain aliphatic aldehydes (6-24 carbons) | Microsomes | [7] |

| ALDH Superfamily | Wide range of aliphatic and aromatic aldehydes | Various | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of eicosanedioic acid synthesis.

Isolation of Liver Microsomes

Liver microsomes are essential for in vitro assays of the cytochrome P450-dependent ω-hydroxylation.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl, 1 mM EDTA, and protease inhibitors)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

Protocol:

-

Mince the liver tissue on ice and wash with cold homogenization buffer.

-

Homogenize the tissue in 3-4 volumes of cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, with 20% glycerol for storage at -80°C).

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

Assay for Cytochrome P450 ω-Hydroxylase Activity

This protocol describes a typical in vitro assay to measure the formation of 20-HETE from arachidonic acid using isolated liver microsomes.

Materials:

-

Isolated liver microsomes

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Stopping solution (e.g., a mixture of organic solvents like ethyl acetate or acetonitrile)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, liver microsomes (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid (substrate concentration can be varied to determine kinetic parameters).

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Add an internal standard for quantification.

-

Vortex and centrifuge to precipitate the protein.

-

Collect the supernatant for analysis by LC-MS/MS.

Analysis of Dicarboxylic Acids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of dicarboxylic acids. A derivatization step is required to make the dicarboxylic acids volatile.

Materials:

-

Sample extract containing dicarboxylic acids

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

-

Organic solvent (e.g., pyridine or acetonitrile)

-

Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)

-

GC-MS instrument

Protocol:

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add the derivatization agent and solvent to the dried sample.

-

Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined time (e.g., 60-90 minutes) to allow for complete derivatization.[9][10]

-

Cool the sample and inject an aliquot into the GC-MS.

-

Separate the derivatized dicarboxylic acids on a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Detect and quantify the analytes using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the quantification of eicosanedioic acid.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. mospace.umsystem.edu [mospace.umsystem.edu]

- 9. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Formation of Eicosanoids

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the biosynthesis of eicosanoids, a class of potent lipid signaling molecules. It details the enzymatic pathways involved in their formation, presents quantitative data on their presence and the kinetics of their synthesizing enzymes, describes a key signaling pathway, and outlines common experimental protocols for their study.

Introduction to Eicosanoids

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA). These lipid mediators are not stored within cells but are synthesized on demand in response to various stimuli. They act locally as autocrine and paracrine mediators, playing crucial roles in a vast array of physiological and pathophysiological processes, including inflammation, immunity, cardiovascular function, and cancer. The primary pathways for eicosanoid biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

Endogenous Formation of Eicosanoids

The synthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane's phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). Once liberated, arachidonic acid is metabolized by one of three major enzymatic pathways.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases into various prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). There are two main COX isoforms:

-

COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions.

-

COX-2: Inducible by inflammatory stimuli, growth factors, and cytokines, and is a key player in inflammation and cancer.

The Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) enzymes catalyze the insertion of molecular oxygen into arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs). These are then converted to a variety of bioactive lipids, including:

-

Leukotrienes (LTs): Potent mediators of inflammation and allergic reactions, synthesized via the 5-LOX pathway. The unstable intermediate leukotriene A4 (LTA4) is converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

-

Lipoxins (LXs): Anti-inflammatory mediators that play a role in the resolution of inflammation.

The Cytochrome P450 (CYP450) Pathway

The cytochrome P450 (CYP450) monooxygenases represent a third major pathway for arachidonic acid metabolism. This pathway generates two main classes of eicosanoids:

-

Hydroxyeicosatetraenoic acids (HETEs): Such as 20-HETE, which is a potent vasoconstrictor.

-

Epoxyeicosatrienoic acids (EETs): Which generally exhibit vasodilatory and anti-inflammatory properties.

Quantitative Data

The concentrations of eicosanoids in biological fluids are typically low and can vary significantly between individuals and with physiological or pathological state. The enzymes involved in their synthesis have distinct kinetic properties.

Table 1: Representative Concentrations of Eicosanoids in Human Plasma/Serum

| Eicosanoid | Matrix | Concentration Range | Reference |

| Prostaglandin E2 (PGE2) | Plasma | 1 - 10 pg/mL | |

| Thromboxane B2 (TXB2) | Serum | 10 - 200 ng/mL | |

| Leukotriene B4 (LTB4) | Plasma | 1 - 20 pg/mL | |

| 5-HETE | Plasma | 0.1 - 2 ng/mL | |

| 12-HETE | Serum | 1 - 50 ng/mL |

Note: Concentrations can be highly variable depending on the collection and processing of the blood samples (plasma vs. serum), as serum contains eicosanoids released from activated platelets during clotting.

Table 2: Kinetic Parameters of Key Eicosanoid Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Human COX-1 | Arachidonic Acid | ~5 | - | |

| Human COX-2 | Arachidonic Acid | ~5 | - | |

| Human 5-Lipoxygenase | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 µmol/min/mg |

Note: Kinetic parameters can vary depending on the assay conditions, such as the presence of co-factors and the physical state of the substrate.

Key Signaling Pathways: Prostaglandin E2 (PGE2) Signaling

Eicosanoids exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. Prostaglandin E2 (PGE2) is a well-studied eicosanoid that signals through four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate diverse downstream signaling cascades.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

-

EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

The differential expression of these receptors on various cell types allows PGE2 to have a wide range of, and sometimes opposing, biological effects.

Experimental Protocols

The study of eicosanoids is challenging due to their low endogenous concentrations and chemical instability. Robust analytical methods are required for their reliable quantification.

Protocol for Eicosanoid Extraction from Plasma

This protocol is a generalized procedure for the solid-phase extraction (SPE) of eicosanoids from plasma, a common sample preparation technique.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).

-

Internal Standard Spiking: Add a mixture of deuterated eicosanoid internal standards to the plasma sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: Add 3-4 volumes of cold methanol to the plasma, vortex, and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the simultaneous quantification of multiple eicosanoids in biological samples due to its high sensitivity and selectivity.

-

Chromatography: Reverse-phase liquid chromatography is typically used to separate the different eicosanoid species. A C18 column is commonly employed with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. This provides a high degree of specificity and allows for accurate quantification.

Cyclooxygenase (COX) Activity Assay

Several methods are available to measure COX activity, including fluorometric, colorimetric, and ELISA-based assays. A common approach measures the peroxidase activity of COX.

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.

-

Reaction Setup: In a 96-well plate, add the sample, a heme cofactor, and a detection reagent (e.g., a fluorometric probe or a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Inhibitor Addition (for isoform specificity): To distinguish between COX-1 and COX-2 activity, parallel reactions can be set up with specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Detection: Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C). Measure the fluorescence or absorbance using a plate reader.

-

Calculation: The COX activity is proportional to the rate of change in the signal and can be calculated by comparing the sample wells to a standard curve. The activity of each isoform can be determined by subtracting the activity in the presence of a specific inhibitor from the total activity.

A Technical Guide to the Discovery and Structural Elucidation of Eicosanedial

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a specific molecule named "eicosanedial" is not described in publicly available scientific literature. This guide, therefore, presents a hypothetical case study on the discovery and structural elucidation of a novel, long-chain aliphatic dialdehyde, herein named this compound. The methodologies, data, and pathways described are based on established principles for the characterization of similar lipid molecules.

Introduction

Long-chain aliphatic aldehydes are a class of molecules that play diverse roles in biology and industry. They are known to be involved in various metabolic processes and can act as signaling molecules.[1] The discovery of novel long-chain dialdehydes, such as the hypothetical this compound (a 20-carbon saturated dialdehyde), could present new opportunities for understanding lipid metabolism and for the development of new therapeutic agents. This technical guide outlines a comprehensive approach to the synthesis, purification, and structural elucidation of such a novel compound.

Hypothetical Discovery and Synthesis of this compound

The discovery of a novel molecule like this compound could arise from the analysis of biological extracts or, more directly, through targeted chemical synthesis. A plausible synthetic route to this compound would involve the oxidative cleavage of a readily available 20-carbon precursor.

A common and effective method for the synthesis of dialdehydes is the ozonolysis of a cyclic alkene, followed by a reductive workup. In this hypothetical case, cycloeicosene would be the starting material.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the preparation of this compound via ozonolysis of cycloeicosene.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve cycloeicosene (1 equivalent) in dichloromethane (DCM) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

-

Purging: Once the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.

-

Reductive Workup: Add zinc dust (1.5 equivalents) and acetic acid (2 equivalents) to the solution and allow it to warm to room temperature. Stir the mixture for 2 hours.

-

Filtration: Filter the reaction mixture to remove zinc salts.

-

Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Structural Elucidation

The confirmation of the structure of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Analytical Workflow for Structural Elucidation

Caption: Analytical workflow for the structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. For a saturated 20-carbon dialdehyde (C₂₀H₃₈O₂), the expected molecular weight is 310.28 g/mol .

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| High-Resolution MS (HRMS) | Calculated [M+H]⁺ | 311.2945 |

| Observed [M+H]⁺ | 311.2943 | |

| Gas Chromatography-MS (GC-MS) | Molecular Ion Peak (M⁺) | m/z 310 |

| Major Fragment 1 | m/z 292 (M-H₂O) | |

| Major Fragment 2 | m/z 281 (M-CHO) | |

| Major Fragment 3 (α-cleavage) | m/z 44 (base peak) |

Experimental Protocol: Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): Dissolve a small sample of purified this compound in a suitable solvent (e.g., methanol with 0.1% formic acid). Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent like hexane. Inject into a GC system equipped with a non-polar column (e.g., DB-5). Use a temperature gradient to elute the compound. The eluent is then introduced into an electron ionization (EI) mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.77 | Triplet (t) | 2H | -CHO |

| 2.42 | Triplet of doublets (td) | 4H | -CH₂-CHO |

| 1.63 | Quintet | 4H | -CH₂-CH₂-CHO |

| 1.25 | Broad singlet | 28H | -(CH₂)₁₄- |

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 202.8 | -CHO |

| 43.9 | -CH₂-CHO |

| 29.7 - 29.1 | -(CH₂)₁₄- |

| 22.1 | -CH₂-CH₂-CHO |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2920, 2850 | Strong | C-H stretch (alkane) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

Experimental Protocol: IR Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: Place a small amount of the neat liquid sample directly on the ATR crystal of an FTIR spectrometer and acquire the spectrum.

Potential Biological Significance and Signaling Pathways

While the biological role of this compound is unknown, long-chain aldehydes are known to be involved in cellular signaling and can be products of lipid peroxidation.[1] A long-chain dialdehyde could potentially act as a cross-linking agent for proteins and other biomolecules, or it could be a substrate for aldehyde dehydrogenases, influencing cellular redox balance.

A hypothetical signaling pathway could involve this compound as a ligand for a nuclear receptor, similar to other lipid-derived signaling molecules.

Hypothetical Signaling Pathway for this compound

Caption: A hypothetical signaling pathway where this compound acts as a nuclear receptor agonist.

Conclusion

While "this compound" remains a hypothetical molecule, this guide provides a robust framework for the synthesis and structural elucidation of novel long-chain aliphatic dialdehydes. The combination of modern synthetic methods and advanced spectroscopic techniques allows for the unambiguous determination of the structure of such compounds. Further investigation into the biological activities of these molecules could unveil new physiological roles and potential therapeutic applications. The protocols and data presented here serve as a comprehensive resource for researchers in the fields of organic chemistry, biochemistry, and drug discovery.

References

Unraveling the Enigma of Eicosanedial: A Technical Guide to its Putative Biological Functions and Metabolic Fate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the putative biological functions of "Eicosanedial," a term not commonly found in established scientific literature. Our investigation reveals that this term likely refers to the aldehyde intermediates formed during the ω-oxidation of eicosanoids, which are subsequently converted to dicarboxylic eicosanoids. This document, therefore, focuses on the formation, metabolic significance, and potential roles of these dicarboxylic eicosanoids and their aldehyde precursors, providing a comprehensive overview for researchers in lipid biology and drug development.

The Ambiguity of "this compound" and the Focus on Dicarboxylic Eicosanoids

A thorough review of scientific databases indicates that "this compound" is not a standard nomenclature for a specific, well-characterized signaling molecule within the eicosanoid family. It is plausible that the term is a descriptor for a 20-carbon molecule with two aldehyde groups, which can arise as an intermediate in the metabolic processing of eicosanoids. The primary pathway that generates such intermediates is ω-oxidation, a crucial catabolic route for various fatty acids, including eicosanoids. This process results in the formation of dicarboxylic acids, which are more water-soluble and readily excreted.[1] Therefore, this guide will focus on the synthesis and potential biological implications of dicarboxylic eicosanoids and their transient aldehyde precursors.

The ω-Oxidation Pathway: A Key Route for Eicosanoid Catabolism

Eicosanoids, potent lipid mediators with short half-lives, require efficient metabolic pathways to terminate their signaling. While β-oxidation shortens the fatty acid chain, ω-oxidation modifies the terminal end of the molecule.[1] This pathway is particularly important for the inactivation and elimination of various eicosanoids, including prostaglandins and leukotrienes.[2][3]

The ω-oxidation of eicosanoids is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and involves the following key stages:

-

ω-Hydroxylation: The process is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the terminal methyl group (the ω-carbon) of the eicosanoid.[1]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, creating an "eicosanoid-dial" intermediate. This step is catalyzed by alcohol dehydrogenases.

-

Oxidation to a Dicarboxylic Acid: The aldehyde intermediate is subsequently oxidized to a carboxylic acid by fatty aldehyde dehydrogenase (FALDH).[2][3] The resulting molecule is a dicarboxylic eicosanoid, which is more polar and readily excreted in the urine.[1]

Below is a diagram illustrating the general workflow of the ω-oxidation pathway for eicosanoids.

Putative Biological Functions and Significance

The primary biological function of the ω-oxidation pathway and its intermediates is the catabolism and termination of eicosanoid signaling. The conversion of potent, lipophilic eicosanoids into more water-soluble dicarboxylic acids facilitates their elimination from the body.

While the aldehyde intermediates are generally transient, a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH) can lead to their accumulation. This has been observed in certain metabolic disorders and can result in cellular toxicity.

The dicarboxylic eicosanoids themselves are generally considered to be biologically less active than their parent compounds. However, some studies suggest they may retain some residual activity or could act as markers for eicosanoid turnover in various physiological and pathological states.

Quantitative Data and Key Enzymes

While specific quantitative data for "this compound" is not available, the following table summarizes the key enzymes involved in the ω-oxidation of eicosanoids and the classes of eicosanoids known to undergo this metabolic transformation.

| Enzyme | Family/Class | Substrate(s) | Product(s) | Cellular Location |

| Cytochrome P450 | CYP4A, CYP4F | Prostaglandins, Leukotrienes, Thromboxanes | ω-Hydroxy eicosanoids | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | ADH | ω-Hydroxy eicosanoids | Eicosanoid aldehyde intermediates | Cytosol, ER |

| Fatty Aldehyde Dehydrogenase | ALDH3A2 (FALDH) | Eicosanoid aldehyde intermediates | Dicarboxylic eicosanoids | Endoplasmic Reticulum |

Experimental Protocols for the Analysis of Eicosanoid Metabolism

The study of eicosanoid metabolism, including the identification of intermediates like aldehydes and dicarboxylic acids, relies on sophisticated analytical techniques. A general workflow for such an analysis is outlined below.

Sample Preparation and Lipid Extraction

Biological samples (e.g., cell culture supernatants, tissue homogenates, urine) are collected, and lipids are extracted using methods such as solid-phase extraction (SPE) or liquid-liquid extraction. Internal standards are often added at this stage for accurate quantification.

Chromatographic Separation

The extracted lipids are then separated based on their physicochemical properties using high-performance liquid chromatography (HPLC) or gas chromatography (GC). The choice of chromatographic method depends on the specific eicosanoids being analyzed.

Mass Spectrometric Detection

The separated lipids are introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is commonly employed for its high sensitivity and specificity, allowing for the identification and quantification of individual eicosanoid metabolites, including dicarboxylic acids and, with appropriate derivatization, aldehyde intermediates.

Conclusion and Future Directions

References

- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 2. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Identification of Eicosanedial Precursor Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), play crucial roles in a myriad of physiological and pathological processes. While classic eicosanoids like prostaglandins and leukotrienes are well-studied, there is a growing interest in other oxidized lipid species, including reactive aldehydes. Eicosanedial, a hypothetical or sparsely studied 20-carbon dialdehyde, represents a class of lipid-derived aldehydes that could arise from the oxidative cleavage of eicosanoid precursor fatty acids. Understanding the precursors and biosynthetic pathways of such aldehydes is critical for elucidating their potential roles in cellular signaling and disease.

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for identifying the precursor fatty acids of this compound. It covers the theoretical biosynthetic pathways, detailed experimental protocols for precursor identification, and data presentation strategies.

I. Precursor Fatty Acids of Eicosanoids

Eicosanoids are synthesized from 20-carbon essential fatty acids that are incorporated into the sn-2 position of membrane phospholipids. The release of these fatty acids by phospholipase A2 is the initial and rate-limiting step in eicosanoid biosynthesis.[1][2] The primary precursor fatty acids include:

-

Arachidonic Acid (AA): An omega-6 fatty acid that is the most abundant precursor for eicosanoids in most mammalian cells.[1][2]

-

Eicosapentaenoic Acid (EPA): An omega-3 fatty acid that gives rise to a distinct series of eicosanoids, often with anti-inflammatory properties.[1]

-

Dihomo-gamma-linolenic Acid (DGLA): An omega-6 fatty acid that can be converted to a unique set of eicosanoids.

-

Mead Acid: An omega-9 fatty acid that is synthesized in cases of essential fatty acid deficiency.

The relative abundance of these precursor fatty acids in cell membranes dictates the profile of eicosanoids produced upon cellular stimulation.

II. Putative Biosynthetic Pathways of this compound

While specific enzymatic pathways leading to this compound have not been extensively characterized in the literature, its formation can be postulated through the oxidative cleavage of hydroperoxy fatty acids derived from the primary eicosanoid precursors. This process can occur both enzymatically, via the action of lipoxygenases (LOX) and cyclooxygenases (COX), and non-enzymatically through lipid peroxidation.

A. Enzymatic Pathways

The initial steps of this compound biosynthesis are likely to mirror those of other eicosanoids, involving the oxygenation of a 20-carbon PUFA by LOX or COX enzymes to form a hydroperoxy derivative (e.g., hydroperoxyeicosatetraenoic acid - HPETE). Subsequent cleavage of the carbon-carbon bonds flanking the hydroperoxide group can lead to the formation of aldehydes.

B. Non-Enzymatic Pathway (Lipid Peroxidation)

Reactive oxygen species (ROS) can initiate a free radical chain reaction, leading to the peroxidation of PUFAs within the cell membrane. The unstable lipid hydroperoxides formed can then decompose to a complex mixture of reactive aldehydes, including potentially this compound.

Below is a conceptual diagram illustrating the putative biosynthetic pathways leading to this compound from a precursor fatty acid.

Caption: Putative Biosynthetic Pathway of this compound.

III. Experimental Protocols for Precursor Fatty Acid Identification

Identifying the specific fatty acid precursor of this compound requires a multi-pronged approach combining cell culture, lipid extraction, advanced analytical techniques, and enzymatic assays.

A. Experimental Workflow

The overall workflow for identifying the precursor fatty acid is depicted in the following diagram:

Caption: Experimental Workflow for Precursor Identification.

B. Detailed Methodologies

1. Cell Culture and Precursor Supplementation:

-

Objective: To enrich cellular membranes with specific candidate precursor fatty acids.

-

Protocol:

-

Culture a relevant cell line (e.g., macrophages, endothelial cells) in standard growth medium.

-

Supplement the medium with individual 20-carbon PUFAs (Arachidonic Acid, EPA, DGLA) at a concentration of 10-50 µM for 24-48 hours. A control group with no supplementation should be included.

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove excess fatty acids.

-

2. Cellular Stimulation and Lipid Extraction:

-

Objective: To induce the production of eicosanoids and subsequently extract the total lipids.

-

Protocol:

-

Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide (LPS), calcium ionophore) to activate phospholipase A2 and initiate eicosanoid biosynthesis.

-

Harvest the cells and perform lipid extraction using a modified Bligh-Dyer or Folch method.

-

The organic phase containing the lipids should be dried under a stream of nitrogen and stored at -80°C.

-

3. Aldehyde Derivatization:

-

Objective: To enhance the stability and ionization efficiency of aldehydes for mass spectrometry analysis.

-

Protocol:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Add a derivatizing agent such as O-pentafluorobenzyl hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) to react with the aldehyde functional groups of this compound.

-

Incubate the reaction mixture under optimized conditions (e.g., 60°C for 1 hour).

-

Purify the derivatized products using solid-phase extraction (SPE).

-

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Objective: To separate, identify, and quantify the derivatized this compound.

-

Protocol:

-

Inject the purified, derivatized sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a small percentage of formic acid or ammonium acetate.

-

Operate the mass spectrometer in negative ion mode (for PFBHA derivatives) or positive ion mode (for DNPH derivatives).

-

Develop a Multiple Reaction Monitoring (MRM) method based on the predicted mass-to-charge ratio (m/z) of the derivatized this compound and its characteristic fragment ions.

-

Quantify the amount of this compound produced in each experimental group by comparing the peak areas to a standard curve of a synthesized this compound standard.

-

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: An alternative method for the analysis of derivatized aldehydes.

-

Protocol:

-

Derivatize the aldehydes as described above.

-

Inject the sample into a GC equipped with a capillary column suitable for lipid analysis.

-

Use a temperature gradient to separate the analytes.

-

Operate the mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode.

-

Identify this compound based on its retention time and mass spectrum.

-

6. In Vitro Enzyme Assays:

-

Objective: To confirm the enzymatic pathway responsible for this compound synthesis.

-

Protocol:

-

Incubate a candidate precursor fatty acid with a purified enzyme (e.g., 15-lipoxygenase) in a reaction buffer.

-

Extract the lipids from the reaction mixture.

-

Analyze the products by LC-MS/MS or GC-MS to detect the formation of this compound.

-

IV. Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: this compound Production in Cells Supplemented with Different Precursor Fatty Acids

| Precursor Fatty Acid | This compound Concentration (ng/10^6 cells) |

| Control (No Supplement) | 1.5 ± 0.3 |

| Arachidonic Acid (20:4, n-6) | 15.2 ± 2.1 |

| Eicosapentaenoic Acid (20:5, n-3) | 3.1 ± 0.5 |

| Dihomo-gamma-linolenic Acid (20:3, n-6) | 2.5 ± 0.4 |

Data are presented as mean ± standard deviation (n=3). This is representative data.

Table 2: In Vitro this compound Formation by 15-Lipoxygenase

| Substrate | Enzyme | This compound Formation (pmol/min/mg protein) |

| Arachidonic Acid | 15-Lipoxygenase | 120.5 ± 15.3 |

| Eicosapentaenoic Acid | 15-Lipoxygenase | 25.1 ± 4.2 |

| Arachidonic Acid | No Enzyme (Control) | < 1.0 |

Data are presented as mean ± standard deviation (n=3). This is representative data.

V. Signaling Pathways of Lipid Aldehydes

Lipid aldehydes, including oxidized phospholipids containing aldehyde moieties, are known to be highly reactive and can modulate cellular signaling pathways through various mechanisms.[3][4][5] While specific signaling pathways for this compound are yet to be elucidated, it is plausible that it could act through similar mechanisms:

-

Covalent Adduction to Proteins: The aldehyde groups can react with nucleophilic residues on proteins (e.g., lysine, histidine, cysteine), altering their structure and function.

-

Activation of Stress Response Pathways: Accumulation of lipid aldehydes can induce cellular stress responses, such as the unfolded protein response and the antioxidant response.

-

Modulation of Receptor Signaling: Oxidized lipids can interact with and modulate the activity of various cell surface and nuclear receptors.

The following diagram illustrates the potential signaling consequences of this compound formation.

Caption: Potential Signaling Pathways of this compound.

VI. Conclusion

The identification of precursor fatty acids for novel lipid mediators like this compound is a critical step towards understanding their biological significance. The methodologies outlined in this guide, which combine stable isotope labeling, advanced mass spectrometry, and enzymatic assays, provide a robust framework for such investigations. While direct evidence for the biosynthesis and function of this compound is currently limited, the application of these techniques will undoubtedly shed light on the role of this and other lipid aldehydes in health and disease, opening new avenues for therapeutic intervention.

References

- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized phospholipid damage signals as modulators of immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

Key Cellular Sources of Eicosanoid Production

An in-depth analysis of the cellular origins of eicosanoids reveals a diverse array of cell types capable of their synthesis and release. Eicosanoids, a family of potent lipid signaling molecules derived from arachidonic acid, play crucial roles in inflammation, immunity, and homeostasis. Their production is tightly regulated and often cell-type specific, leading to distinct physiological and pathological outcomes.

The primary producers of eicosanoids are cells of the immune system, the vascular endothelium, and platelets. However, numerous other cell types can generate these mediators in response to specific stimuli.

Immune Cells:

-

Macrophages: These phagocytic cells are major sources of a wide spectrum of eicosanoids, including prostaglandins (like PGE2) and leukotrienes (like LTB4 and cysteinyl leukotrienes). The specific profile of eicosanoids produced by macrophages can be influenced by their activation state (e.g., M1 vs. M2 polarization).

-

Neutrophils: As first responders to inflammation, neutrophils are significant producers of LTB4, a potent chemoattractant, through the 5-lipoxygenase (5-LOX) pathway.

-

Mast Cells: Upon activation, mast cells release a variety of inflammatory mediators, including large amounts of PGD2 and cysteinyl leukotrienes.

-

Eosinophils: These granulocytes are the primary source of LTC4 and can also produce PGE2.

Vascular Cells:

-

Endothelial Cells: The endothelium is a primary site of prostacyclin (PGI2) synthesis, a vasodilator and inhibitor of platelet aggregation, via the cyclooxygenase (COX) pathway.

-

Smooth Muscle Cells: Vascular smooth muscle cells can also produce prostaglandins, which contribute to the regulation of vascular tone.

Platelets:

-

Platelets are the principal source of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation, synthesized via the COX-1 pathway.

Other Cellular Sources:

-

Epithelial Cells: Airway and intestinal epithelial cells can produce prostaglandins and leukotrienes, contributing to inflammatory responses in these tissues.

-

Fibroblasts: In response to inflammatory stimuli, fibroblasts can upregulate COX-2 and produce significant amounts of PGE2.

-

Cancer Cells: Many types of cancer cells exhibit altered eicosanoid metabolism, often overproducing PGE2, which can promote tumor growth and suppress anti-tumor immunity.

Quantitative Production of Eicosanoids by Different Cell Types

The quantity and profile of eicosanoids produced can vary significantly between cell types and in response to different stimuli. The following tables summarize representative quantitative data from various studies.

| Cell Type | Stimulus | Eicosanoid | Concentration | Reference |

| Human Monocyte-derived Macrophages | LPS (1 µg/mL) | PGE2 | 10-100 ng/10^6 cells | |

| Human Monocyte-derived Macrophages | Zymosan (100 µg/mL) | LTB4 | 5-20 ng/10^6 cells | |

| Human Neutrophils | fMLP (1 µM) | LTB4 | 2-10 ng/10^7 cells | |

| Mouse Bone Marrow-derived Mast Cells | IgE/Antigen | PGD2 | 50-150 ng/10^6 cells | |

| Human Platelets | Thrombin (0.1 U/mL) | TXB2 (stable metabolite of TXA2) | 100-500 ng/10^8 cells | |

| Human Umbilical Vein Endothelial Cells | Bradykinin (1 µM) | 6-keto-PGF1α (stable metabolite of PGI2) | 1-5 ng/10^5 cells |

Experimental Protocols for Eicosanoid Measurement

The accurate quantification of eicosanoids is critical for understanding their biological roles. Several methods are commonly employed:

1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: This method utilizes specific antibodies to detect and quantify eicosanoids. An enzyme conjugated to a secondary antibody catalyzes a colorimetric reaction, the intensity of which is proportional to the amount of eicosanoid present.

-

Methodology:

-

Cell culture supernatants or biological fluids are collected.

-

Samples and standards are added to a microplate pre-coated with a capture antibody specific for the eicosanoid of interest.

-

A primary antibody specific for the eicosanoid is added.

-

An enzyme-linked secondary antibody that binds to the primary antibody is added.

-

A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

-

The concentration of the eicosanoid in the samples is determined by comparison to a standard curve.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS is a highly sensitive and specific technique that separates eicosanoids by liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio.

-

Methodology:

-

Lipid Extraction: Eicosanoids are extracted from cell culture supernatants or tissues using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Chromatographic Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient of organic and aqueous mobile phases.

-

Mass Spectrometric Detection: The separated eicosanoids are ionized (typically by electrospray ionization) and detected by a mass spectrometer. Multiple reaction monitoring (MRM) is often used for quantification, providing high specificity.

-

Quantification: The amount of each eicosanoid is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for eicosanoid production and a general workflow for their analysis.

Caption: Eicosanoid synthesis pathways from arachidonic acid.

Caption: General experimental workflow for eicosanoid analysis.

The Eicosanedial Core: A Technical Guide to the Metabolism and Degradation Products of Eicosanoid-Derived Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid, are pivotal in a myriad of physiological and pathological processes. While the primary focus of eicosanoid research has been on prostaglandins, leukotrienes, and thromboxanes, a critical and often overlooked aspect of their biology is the formation of highly reactive aldehyde degradation products. Although a specific entity termed "eicosanedial" is not prominently described in the literature, the metabolic pathways of eicosanoids are indeed a source of various dialdehydes and ketoaldehydes. These electrophilic species can form adducts with cellular macromolecules, thereby modulating signaling pathways and contributing to the pathophysiology of numerous diseases. This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of these reactive aldehydes, their subsequent degradation, and the experimental methodologies used for their study.

Eicosanoid Metabolism and the Genesis of Aldehydic Products

The generation of aldehyde products from eicosanoids is primarily a consequence of both enzymatic and non-enzymatic lipid peroxidation. The three major enzymatic pathways that metabolize arachidonic acid are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2] Non-enzymatic free radical-catalyzed peroxidation also plays a significant role, particularly under conditions of oxidative stress.[3][4][5]

Malondialdehyde (MDA): A Prototypical Eicosanoid-Derived Dialdehyde

Malondialdehyde (MDA), a well-known biomarker of oxidative stress, is a notable dialdehyde that can be formed during the degradation of prostaglandins.[6][7][8][9] The non-enzymatic breakdown of prostaglandin H2 (PGH2), the primary product of the COX pathway, can yield MDA.[9]

Isolevuglandins (IsoLGs): Highly Reactive γ-Ketoaldehydes

Isolevuglandins (IsoLGs) are a class of highly reactive γ-ketoaldehydes formed from the non-enzymatic rearrangement of PGH2 and its isomers, the H2-isoprostanes.[3][10][11] Due to their extreme reactivity, IsoLGs rapidly form adducts with primary amines on proteins and phosphatidylethanolamine, making their detection in a free form challenging.[10][12][13] These adducts serve as biomarkers of IsoLG formation and are implicated in various diseases, including atherosclerosis and neurodegenerative disorders.[12][14]

Aldehyde Intermediates in Leukotriene Metabolism

The metabolism of leukotriene B4 (LTB4), a potent chemoattractant, involves ω-oxidation catalyzed by cytochrome P450 enzymes. This process includes the formation of an aldehyde intermediate, 20-aldehyde-LTB4, which is subsequently oxidized to the corresponding carboxylic acid, 20-carboxy-LTB4.[15][16]

Signaling Pathways and Biological Activities

The aldehyde degradation products of eicosanoids are not mere metabolic byproducts; they are biologically active molecules that can modulate cellular signaling. Their high electrophilicity allows them to form covalent adducts with proteins, DNA, and lipids, leading to altered function and cellular stress.[6][7] For instance, IsoLG-modified phosphatidylethanolamine can act as a pro-inflammatory agonist.[12][13]

Quantitative Data on Eicosanoid-Derived Aldehydes

The quantification of these reactive aldehydes is challenging due to their low concentrations and high reactivity. The following table summarizes representative quantitative data found in the literature.

| Analyte | Matrix | Concentration Range | Method of Detection | Reference |

| Malondialdehyde (MDA) | Human Plasma | 0.5 - 3.0 µM | HPLC with fluorescence detection | [7] |

| Isolevuglandin-protein adducts | Human Plasma | Levels are typically measured as fold-increase over controls in disease states | Mass Spectrometry-based proteomics | [14] |

| 20-carboxy-LTB4 (stable metabolite of 20-aldehyde-LTB4) | Human Urine | 10 - 50 pg/mg creatinine | LC-MS/MS | [15] |

Experimental Protocols

Quantification of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This method is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.

Protocol:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with a butylated hydroxytoluene to prevent further oxidation). Centrifuge to remove debris.

-

Reaction: Mix the sample supernatant with a solution of TBA in acetic acid.

-

Incubation: Heat the mixture at 95°C for 60 minutes.

-

Extraction: After cooling, extract the MDA-TBA adduct with n-butanol.

-

Detection: Measure the absorbance or fluorescence of the butanol layer. A standard curve is generated using a known concentration of MDA.

Detection of Isolevuglandin (IsoLG) Adducts by Western Blotting

Principle: This protocol uses an antibody specific for IsoLG-lysine adducts to detect modified proteins in a complex biological sample.

Protocol:

-

Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for IsoLG-adducts.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis of Leukotriene Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is a highly sensitive and specific method for the quantification of various eicosanoid metabolites, including the degradation products of LTB4.

Protocol:

-

Sample Preparation:

-

Spike the biological fluid (e.g., urine, plasma) with a deuterated internal standard.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the analytes.

-

-

LC Separation: Inject the extracted sample onto a reverse-phase HPLC column to separate the different metabolites based on their polarity.

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The analytes are ionized (typically by electrospray ionization), and specific precursor ions are selected.

-

These ions are fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[1]

Visualizations of Metabolic and Signaling Pathways

References

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 3. The biochemistry of the isoprostane, neuroprostane, and isofuran pathways of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprostanes and neuroprostanes: total synthesis, biological activity and biomarkers of oxidative stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biochemistry of the isoprostane, neuroprostane, and isofuran Pathways of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Kinetics of prostaglandin H2 degradation. A method of determining prostaglandin H-convertase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Biochemistry of the Isoprostane, Neuroprostane, and Isofuran Pathways of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolevuglandin adducts in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolevuglandin Adducts in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolevuglandins and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosanoid Receptor Binding Affinity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of eicosanoid receptor binding affinity studies. Eicosanoids, a class of lipid signaling molecules derived from arachidonic acid, play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1] Their actions are mediated through specific G protein-coupled receptors (GPCRs), making these receptors prime targets for therapeutic intervention.[2][3] This guide summarizes quantitative binding data, details experimental protocols for key assays, and visualizes the intricate signaling pathways involved.

Core Concepts in Eicosanoid Receptor Binding

The interaction between an eicosanoid ligand and its receptor is characterized by its binding affinity, a measure of the strength of the interaction.[4] This is typically quantified by the equilibrium dissociation constant (Kd), the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[5] Other common measures include the inhibition constant (Ki), which quantifies the affinity of a competing ligand (antagonist), and the half-maximal inhibitory concentration (IC50), which indicates the concentration of a competitor that displaces 50% of the radiolabeled ligand.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities of various eicosanoids and synthetic ligands for their respective human receptors. These values have been compiled from multiple studies and represent a valuable resource for comparing ligand-receptor interactions.

Note on "Eicosanedial": The term "this compound" is not commonly used in the context of specific receptor binding studies. The data presented here focuses on the well-characterized classes of eicosanoids: prostaglandins, leukotrienes, and thromboxanes.

Prostaglandin Receptor Binding Affinities

Prostaglandins mediate a wide range of effects through their interaction with distinct receptor subtypes, including DP, EP, FP, and IP receptors.[6]

| Receptor | Ligand | Affinity Measure | Value (nM) |

| DP1 (PTGDR) | Prostaglandin D2 (PGD2) | Ki | ~0.3-2.5[7][8] |

| DP2 (CRTH2) | Prostaglandin D2 (PGD2) | Ki | 2.4[7][9] |

| Δ12-PGJ2 | Ki | 6.8[9] | |

| 13,14-dihydro-15-keto PGD2 | Ki | 2.91[7] | |

| EP1 (PTGER1) | Prostaglandin E2 (PGE2) | Kd | Requires higher concentrations than EP3/EP4[10] |

| EP2 (PTGER2) | Prostaglandin E2 (PGE2) | Kd | ~13[11] |

| Butaprost | Ki | 32[11] | |

| EP3 (PTGER3) | Prostaglandin E2 (PGE2) | Kd | High affinity[10] |

| EP4 (PTGER4) | Prostaglandin E2 (PGE2) | Kd | 1.12[1] |

| FP (PTGFR) | Prostaglandin F2α (PGF2α) | Ki | 129[3] |

| Prostaglandin E2 (PGE2) | - | 10-30 fold lower affinity than PGF2α[12] | |

| IP (PTGIR) | Prostacyclin (PGI2) | Kd | ~1[2] |

| Iloprost | Kd | 5.9[13] | |

| RO1138452 (antagonist) | pKi | 8.7-9.3[14] |

Leukotriene Receptor Binding Affinities

Leukotrienes are potent inflammatory mediators that act through BLT and cysteinyl leukotriene (CysLT) receptors.[15]

| Receptor | Ligand | Affinity Measure | Value (nM) |

| BLT1 (LTB4R) | Leukotriene B4 (LTB4) | Kd | 0.15[16][17] |

| 20-OH-LTB4 | - | Lower affinity than LTB4[4] | |

| BLT2 (LTB4R2) | Leukotriene B4 (LTB4) | Kd | 10-20[16][17] |

| 12(S)-HETE | - | Activates at micromolar concentrations[16] | |

| CysLT1 (CYSLTR1) | Leukotriene D4 (LTD4) | - | Nanomolar affinity[18] |

| Leukotriene C4 (LTC4) | - | Lower affinity than LTD4[18] | |

| Zafirlukast (antagonist) | Ki | 0.34 - 1.1[2] | |

| Montelukast (antagonist) | Ki | 0.18 - 0.52[2] | |

| CysLT2 (CYSLTR2) | Leukotriene C4 (LTC4) | - | Equal affinity to LTD4[16][19] |

| Leukotriene D4 (LTD4) | - | Equal affinity to LTC4[16][19] |

Thromboxane Receptor Binding Affinities

Thromboxane A2 is a potent vasoconstrictor and platelet aggregator that signals through the TP receptor.[20]

| Receptor | Ligand | Affinity Measure | Value (nM) |

| TP (TBXA2R) | Prostaglandin H2 (PGH2) | Kd | 43[15] |

| Thromboxane A2 (TXA2) | Kd | 125[15] | |

| [125I]BOP (agonist) | Kd (high affinity site) | 0.234[7] | |

| [125I]BOP (agonist) | Kd (low affinity site) | 2.31[7] | |

| [3H]S-145 (antagonist) | Kd | 3.14 - 8.22[21] |

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] These assays typically involve incubating a biological sample containing the receptor (e.g., cell membranes) with a radiolabeled ligand. The amount of bound radioactivity is then measured to determine the binding parameters.

General Radioligand Filtration Binding Assay Protocol

This protocol provides a general framework for a filtration-based radioligand binding assay. Specific conditions such as buffer composition, incubation time, and temperature should be optimized for each receptor-ligand system.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Saturation Binding Assay (to determine Kd and Bmax):

-

In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane protein.

-

For each concentration, prepare parallel wells containing an excess of a non-radiolabeled competing ligand to determine non-specific binding.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

3. Competition Binding Assay (to determine Ki):

-

In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd) and increasing concentrations of the unlabeled competitor compound to wells containing a fixed amount of membrane protein.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and an excess of a known high-affinity unlabeled ligand).

-

Incubate, filter, and measure radioactivity as described for the saturation binding assay.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a radioligand binding assay.

Signaling Pathways

Eicosanoid receptors are coupled to various G proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for elucidating the functional consequences of receptor activation.

Prostaglandin Receptor Signaling

Prostaglandin receptors exhibit diverse G protein coupling, leading to a range of cellular responses.[8][22]

-

DP1, EP2, EP4, and IP receptors couple to Gs , activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

-

EP1 and FP receptors couple to Gq , activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

EP3 receptors can couple to Gi , which inhibits adenylyl cyclase and decreases cAMP levels.

-

DP2 (CRTH2) receptors also couple to Gi , leading to inhibition of adenylyl cyclase.

References

- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 3. PGF<sub>2α</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. LIPID MAPS [lipidmaps.org]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 21. PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Eicosanedial Extraction from Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. While prostaglandins, leukotrienes, and thromboxanes are the most extensively studied eicosanoids, there is growing interest in other bioactive metabolites, including reactive aldehydes. Eicosanedials, dialdehydes derived from the peroxidation of eicosanoids, are increasingly recognized as important mediators and biomarkers of oxidative stress. These reactive species can modulate cellular signaling pathways through covalent modification of proteins and nucleic acids, contributing to both physiological and pathological processes.

This document provides a detailed protocol for the extraction of eicosanedial from cell culture samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the extraction and quantification of lipid aldehydes, such as malondialdehyde (MDA).

Signaling Pathways of Lipid Aldehydes

Lipid aldehydes, including this compound, are highly reactive electrophiles that can readily form adducts with cellular nucleophiles such as proteins and DNA. This reactivity is central to their biological effects, which often involve the modulation of cellular signaling pathways related to stress response and inflammation. At moderate concentrations, these aldehydes can activate transcription factors like Nrf2, which upregulates the expression of antioxidant proteins, representing an adaptive response to oxidative stress.[1] They can also activate stress-response pathways, including mitogen-activated protein kinases (MAPK) and protein kinase C.[1] However, at higher concentrations, their reactivity can lead to cellular dysfunction and cytotoxicity.

References

Application Notes and Protocols for LC-MS/MS Quantification of Eicosanedial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of bioactive lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Eicosanedial, a dicarbonyl derivative of the eicosanoid family, is an emerging area of interest due to the high reactivity of its aldehyde functionalities, suggesting a potential for significant biological activity, including protein and DNA adduction. Accurate and sensitive quantification of this compound in biological matrices is paramount to understanding its roles in health and disease.

This document provides a comprehensive guide to the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection, and are designed to be adaptable to various biological sample types.

Signaling Pathways and Experimental Workflow

To contextualize the analysis, it is important to understand the origin of this compound within the broader eicosanoid signaling cascade.

Application Notes and Protocols for the Detection of Eicosanoids in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid.[1] They play crucial roles in a multitude of physiological and pathological processes, including inflammation, immunity, pain perception, cardiovascular function, and cancer.[1][2] Accurate and robust detection and quantification of eicosanoids in biological fluids such as plasma, serum, and urine are critical for understanding disease pathogenesis, identifying novel biomarkers, and developing targeted therapeutics.[3][4]

These application notes provide a comprehensive overview of the current methodologies for eicosanoid analysis, with a focus on mass spectrometry-based techniques and immunoassays. Detailed experimental protocols for sample preparation and analysis are provided to guide researchers in their study design.

Methods for Eicosanoid Detection

The two primary analytical platforms for the quantification of eicosanoids in biological fluids are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for eicosanoid analysis due to its high sensitivity, specificity, and ability to simultaneously measure a broad spectrum of analytes.[5][6] This technique involves the separation of eicosanoids by liquid chromatography followed by their detection and quantification using tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[7][8]

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISA) are another common method for eicosanoid detection.[9] ELISA kits are commercially available for a variety of eicosanoids and offer a simpler, higher-throughput, and more cost-effective alternative to LC-MS/MS, making them suitable for screening large numbers of samples.[9][10][11] However, they are generally less specific than LC-MS/MS and may be subject to cross-reactivity with structurally related compounds.[12]

Quantitative Data of Eicosanoids in Human Biological Fluids

The following tables summarize representative concentrations of various eicosanoids in human plasma and urine from healthy individuals. It is important to note that these values can vary significantly based on factors such as age, sex, diet, and the presence of disease.

Table 1: Eicosanoid Concentrations in Human Plasma

| Eicosanoid | Concentration Range | Analytical Method | Reference |

| Prostaglandin E2 (PGE2) | 3 - 30 pg/mL | LC-MS/MS | [7] |

| Prostaglandin D2 (PGD2) | 1 - 15 pg/mL | LC-MS/MS | [7] |

| Thromboxane B2 (TXB2) | 10 - 100 pg/mL | LC-MS/MS | [3] |

| Leukotriene B4 (LTB4) | 1 - 20 pg/mL | LC-MS/MS | [7] |

| 5-HETE | 0.1 - 5 ng/mL | LC-MS/MS | [5] |

| 12-HETE | 0.5 - 20 ng/mL | LC-MS/MS | [5] |

| 15-HETE | 0.2 - 10 ng/mL | LC-MS/MS | [5] |

Table 2: Eicosanoid Metabolite Concentrations in Human Urine

| Eicosanoid Metabolite | Concentration Range | Analytical Method | Reference |

| 11-dehydro-Thromboxane B2 | 0.1 - 2.5 ng/mg creatinine | LC-MS/MS | [13] |

| 2,3-dinor-Thromboxane B2 | 0.1 - 1.0 ng/mg creatinine | LC-MS/MS | [13] |